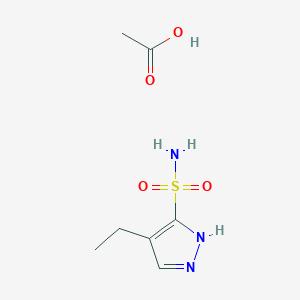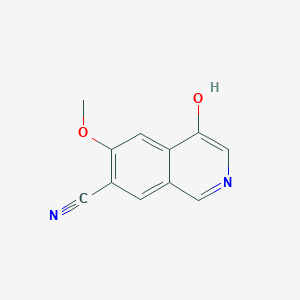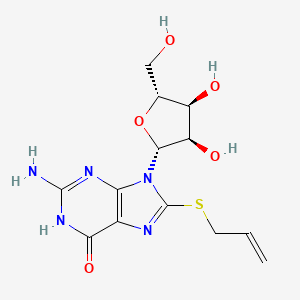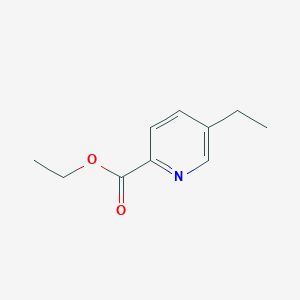
Methyl 2-acetyl-4,5-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetyl-4,5-dimethoxybenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of two methoxy groups and an acetyl group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-4,5-dimethoxybenzoate typically involves the esterification of 2-acetyl-4,5-dimethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-acetyl-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: 2-acetyl-4,5-dimethoxybenzoic acid.
Reduction: Methyl 2-hydroxy-4,5-dimethoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-acetyl-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Mecanismo De Acción
The mechanism of action of Methyl 2-acetyl-4,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and acetyl groups play a crucial role in its binding affinity and specificity. The compound may exert its effects by modulating the activity of enzymes involved in metabolic pathways or by interacting with cellular receptors to trigger specific biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,4-dimethoxybenzoate: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Methyl 2-amino-4,5-dimethoxybenzoate: Contains an amino group instead of an acetyl group, leading to different chemical properties and biological activities.
Methyl 2,4-dihydroxybenzoate: Contains hydroxyl groups instead of methoxy groups, resulting in different reactivity and applications.
Uniqueness
Methyl 2-acetyl-4,5-dimethoxybenzoate is unique due to the presence of both methoxy and acetyl groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C12H14O5 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
methyl 2-acetyl-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C12H14O5/c1-7(13)8-5-10(15-2)11(16-3)6-9(8)12(14)17-4/h5-6H,1-4H3 |
Clave InChI |
CXJDKGKVYSDMLG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1C(=O)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Methylamino)oxetan-3-YL]ethanol](/img/structure/B13910020.png)










![2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine](/img/structure/B13910093.png)

